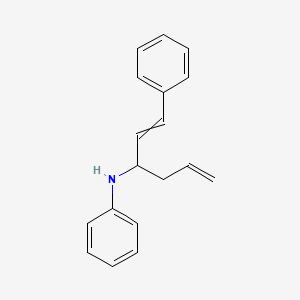![molecular formula C28H52Si5 B15161933 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] CAS No. 146063-23-2](/img/structure/B15161933.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is a complex organosilicon compound with the molecular formula C28H52Si5. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to organic groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] typically involves the reaction of silane precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can react with the vinyl groups in the presence of a catalyst, such as palladium or nickel complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar structure but different functional groups.
Tetrakis(dimethylsilyl)methane: A compound with a central carbon atom bonded to four silicon atoms, each with two methyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is unique due to its multiple vinyl groups, which provide sites for further chemical modification. This makes it a versatile building block for the synthesis of complex organosilicon materials with tailored properties.
Propiedades
Número CAS |
146063-23-2 |
|---|---|
Fórmula molecular |
C28H52Si5 |
Peso molecular |
529.1 g/mol |
Nombre IUPAC |
tetrakis[2-[bis(ethenyl)-methylsilyl]ethyl]silane |
InChI |
InChI=1S/C28H52Si5/c1-13-29(9,14-2)21-25-33(26-22-30(10,15-3)16-4,27-23-31(11,17-5)18-6)28-24-32(12,19-7)20-8/h13-20H,1-8,21-28H2,9-12H3 |
Clave InChI |
MSLKEHBNVCXWJX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CC[Si](CC[Si](C)(C=C)C=C)(CC[Si](C)(C=C)C=C)CC[Si](C)(C=C)C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


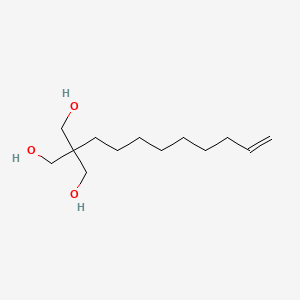
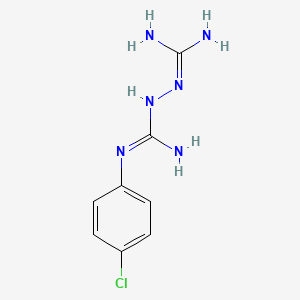
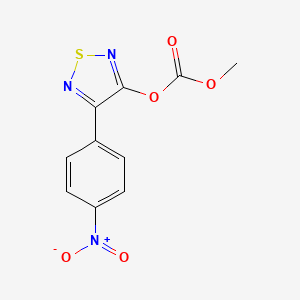


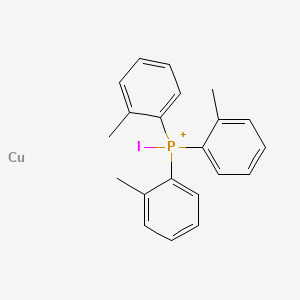
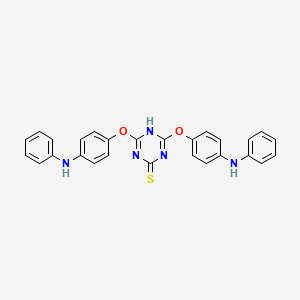
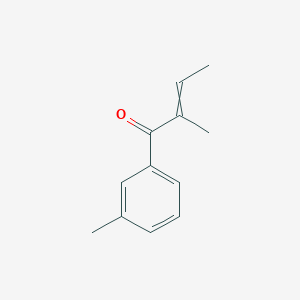
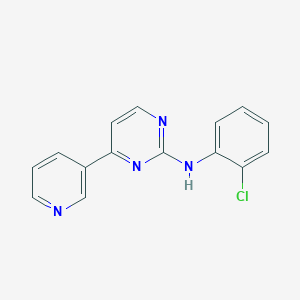
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
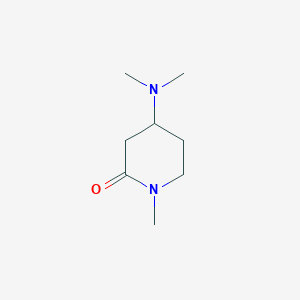
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
